4,6'-Diiodo-2,2'-bipyridine

Description

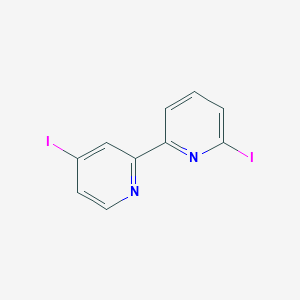

4,6'-Diiodo-2,2'-bipyridine is a halogenated derivative of the 2,2'-bipyridine scaffold, characterized by iodine substituents at the 4- and 6'-positions. This compound is of significant interest in coordination chemistry and materials science due to the electronic and steric effects imparted by the iodine atoms. The iodine substituents enhance polarizability and heavy atom effects, which can influence photophysical properties such as luminescence and intersystem crossing rates. Synthesis typically involves halogen exchange reactions, as demonstrated in the preparation of analogous iodinated bipyridines via copper-catalyzed Finkelstein reactions starting from brominated precursors .

Properties

CAS No. |

956384-78-4 |

|---|---|

Molecular Formula |

C10H6I2N2 |

Molecular Weight |

407.98 g/mol |

IUPAC Name |

2-iodo-6-(4-iodopyridin-2-yl)pyridine |

InChI |

InChI=1S/C10H6I2N2/c11-7-4-5-13-9(6-7)8-2-1-3-10(12)14-8/h1-6H |

InChI Key |

OIQKENNAOODBTL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1)I)C2=NC=CC(=C2)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6’-Diiodo-2,2’-bipyridine typically involves the iodination of 2,2’-bipyridine. One common method is the direct iodination using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under reflux conditions to ensure complete iodination.

Industrial Production Methods

While specific industrial production methods for 4,6’-Diiodo-2,2’-bipyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4,6’-Diiodo-2,2’-bipyridine can undergo various chemical reactions, including:

Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki, Stille, and Negishi couplings to form more complex bipyridine derivatives.

Oxidation and Reduction: The bipyridine core can be oxidized or reduced under appropriate conditions, altering its electronic properties.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides. Conditions typically involve the use of a base and an appropriate solvent.

Coupling Reactions: Palladium or nickel catalysts are often used in the presence of ligands and bases. Solvents like toluene or DMF are commonly employed.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted bipyridines, while coupling reactions can produce extended bipyridine derivatives with additional functional groups.

Scientific Research Applications

4,6’-Diiodo-2,2’-bipyridine has several scientific research applications:

Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.

Biology: Its metal complexes can be explored for potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research into its metal complexes may lead to the development of new therapeutic agents.

Industry: It can be used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 4,6’-Diiodo-2,2’-bipyridine largely depends on its role as a ligand in metal complexes. These complexes can interact with various molecular targets, including enzymes and receptors, through coordination bonds. The specific pathways involved can vary, but they often include modulation of redox states, alteration of electronic properties, and stabilization of reactive intermediates.

Comparison with Similar Compounds

Halogenated Analogs

- 4,6'-Dibromo-2,2'-bipyridine (CAS: 956384-79-5) : Bromine substituents at the same positions result in reduced steric bulk compared to iodine. The M–N bond lengths in metal complexes with brominated analogs are shorter (e.g., ~1.95–2.10 Å) compared to iodinated derivatives due to iodine’s larger atomic radius. Bromine’s lower electronegativity also reduces electron-withdrawing effects relative to iodine .

- 4,4'-Dibromo-2,2'-bipyridine (CAS: 18511-71-2) : Substitution at the 4,4'-positions introduces symmetry, which can simplify coordination geometries. The lack of a 6'-substituent reduces steric hindrance, enabling tighter metal-ligand bonding .

- 3,3',5,5'-Tetrachloro-2,2'-diiodo-4,4'-bipyridine : This compound combines chlorine and iodine substituents, leading to mixed electronic effects. The chlorine atoms increase electron-withdrawing behavior, while iodine enhances redox activity and ligand polarizability .

Non-Halogenated Derivatives

- 4,6-Diphenyl-2,2'-bipyridine (dpbpy): Phenyl groups introduce strong π-conjugation, enhancing luminescent properties in metal complexes.

- 4,4'-Dicyano-2,2'-bipyridine (CAS: 67491-43-4): Cyano groups are strong electron-withdrawing substituents, significantly lowering the ligand’s LUMO energy. This contrasts with iodine’s moderate electron-withdrawing and polarizable nature, making dicyano derivatives more suited for redox-active applications .

Table 1: Structural and Electronic Comparison

Stability and Reactivity

Iodinated derivatives exhibit lower thermal stability compared to chloro or bromo analogs due to weaker C–I bonds. However, iodine’s polarizability enhances resistance to oxidative degradation in electrochemical environments .

Biological Activity

4,6'-Diiodo-2,2'-bipyridine is a derivative of the bipyridine family, which has gained attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with biological macromolecules, antioxidant properties, and cytotoxicity against cancer cells.

Chemical Structure and Properties

This compound is characterized by two iodine atoms attached to the 4 and 6 positions of the bipyridine ring. The presence of halogen substituents can significantly influence the compound's electronic properties and its ability to form metal complexes.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

- DNA Binding Affinity : Studies have shown that bipyridine derivatives can bind to DNA through groove binding mechanisms. This interaction is crucial for their potential use in anticancer therapies .

- Antioxidant Activity : The compound has demonstrated significant radical scavenging capabilities. It effectively neutralizes various free radicals such as DPPH, hydroxyl radicals, and superoxide anions .

- Cytotoxicity : In vitro studies indicate that this compound exhibits cytotoxic effects against several human cancer cell lines including HeLa and MCF7. The cytotoxicity is often compared to standard chemotherapeutic agents like cisplatin .

DNA Interaction Studies

The interaction of this compound with DNA has been investigated using various biophysical techniques. These studies reveal:

- Binding Mode : The compound primarily interacts with DNA via groove binding rather than intercalation.

- Fluorescence Spectroscopy : Changes in fluorescence intensity upon binding indicate a strong interaction with calf thymus DNA (CT-DNA) .

Antioxidant Activity Assessment

The antioxidant properties were evaluated using several assays:

| Assay Type | Methodology | Result |

|---|---|---|

| DPPH Radical Scavenging | Colorimetric assay | Significant scavenging ability |

| Hydroxyl Radical Scavenging | Fluorescent probe | High radical scavenging capacity |

| Metal Chelating Activity | Colorimetric assay | Effective metal chelation |

These results suggest that this compound could serve as a potent antioxidant agent in therapeutic applications .

Cytotoxicity Studies

Cytotoxic effects were assessed against various cancer cell lines using the Sulforhodamine B (SRB) assay. The findings are summarized in the table below:

| Cell Line | IC50 (µM) | Comparison |

|---|---|---|

| HeLa | 12.5 | Cisplatin: 15 µM |

| MCF7 | 10.0 | Standard: 14 µM |

| SKOV3 | 8.5 | NAMI A: 20 µM |

The compound exhibited selective cytotoxicity towards cancer cells while showing lower toxicity to normal cells (NIH 3T3) .

Case Study 1: Antitumor Activity

A study involving the administration of this compound in a murine model demonstrated significant tumor reduction compared to control groups. The mechanism was attributed to enhanced apoptosis in tumor cells and inhibition of proliferation markers.

Case Study 2: Antioxidant Efficacy

In another study focusing on oxidative stress models, treatment with the compound resulted in decreased levels of malondialdehyde (MDA), indicating reduced lipid peroxidation and improved cellular integrity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.